Azlocillin

Vue d'ensemble

Description

L’azlocilline est un antibiotique pénicilline semi-synthétique appartenant à la classe des pénicillines acyluréido. Il est dérivé de l’ampicilline et présente un spectre d’activité antibactérienne élargi. L’azlocilline est efficace contre une large gamme de bactéries Gram-positives et Gram-négatives, notamment Pseudomonas aeruginosa et les entérocoques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’azlocilline est synthétisée par activation d’un analogue de la phénylglycine substituée avec du chlorure de 1,3-diméthyl-2-chloro-1-imidazolinium, suivie d’une condensation avec l’acide 6-aminopénicillanique . Une autre méthode implique la réaction de l’acide azlocilline avec un agent de formation de sel de sodium, suivie d’une lyophilisation pour obtenir l’azlocilline sodique .

Méthodes de production industrielle

La production industrielle de l’azlocilline implique l’utilisation de l’acide 6-aminopénicillanique comme matière première. Le procédé comprend des réactions d’estérification et de condensation, qui sont optimisées pour assurer une pureté et un rendement élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’azlocilline subit diverses réactions chimiques, notamment :

Oxydation : L’azlocilline peut être oxydée dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’azlocilline, modifiant ainsi ses propriétés antibactériennes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l’azlocilline comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions réactionnelles, telles que la température, le pH et le solvant, sont soigneusement contrôlées pour obtenir les produits souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions de l’azlocilline comprennent divers dérivés aux propriétés antibactériennes modifiées. Ces dérivés sont étudiés pour leur utilisation potentielle dans le traitement des infections bactériennes résistantes .

Applications de la recherche scientifique

L’azlocilline a un large éventail d’applications de recherche scientifique, notamment :

Chimie : L’azlocilline est utilisée comme composé modèle dans des études sur les dérivés de la pénicilline et leurs propriétés chimiques.

Biologie : Elle est utilisée dans la recherche sur la synthèse de la paroi cellulaire bactérienne et les mécanismes de résistance aux antibiotiques.

Médecine : L’azlocilline est utilisée pour traiter les infections causées par Pseudomonas aeruginosa, Escherichia coli et Haemophilus influenzae. .

Applications De Recherche Scientifique

Antibacterial Efficacy Against Pseudomonas aeruginosa

Azlocillin is notably effective against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections. It has been utilized in the treatment of various infections, including:

- Pulmonary Infections : this compound has shown significant efficacy in treating pulmonary infections, especially in patients with cystic fibrosis. In a multicenter study involving 124 patients, it demonstrated a satisfactory clinical response in 86.5% of cases with a bacteriological cure rate of 76.6% .

- Urinary Tract Infections : The compound has also been used to treat urinary tract infections caused by resistant strains of bacteria, showcasing its utility in managing complex cases .

Combination Therapies

This compound's effectiveness can be enhanced when used in combination with other antibiotics. For instance:

- With Silver Nanoparticles : A study indicated that this compound conjugated with silver nanoparticles exhibited superior antibacterial activity against Pseudomonas aeruginosa compared to this compound alone or silver nanoparticles alone. This combination significantly reduced bacterial colonization in animal models .

- With Aminoglycosides : In clinical settings, this compound is often administered alongside aminoglycosides to enhance treatment outcomes for severe infections caused by Gram-negative bacteria. This approach has been particularly beneficial for patients with complicated infections .

Treatment of Lyme Disease

Recent studies have highlighted this compound's potential as a treatment for Lyme disease caused by Borrelia burgdorferi. Research conducted at Stanford Medicine demonstrated that this compound effectively eradicated the bacteria in laboratory settings and animal models. The compound showed promise in addressing drug-tolerant strains that lead to persistent symptoms in patients .

Table 1: Efficacy of this compound Against Borrelia burgdorferi

| Study | Method | Findings |

|---|---|---|

| Stanford Medicine Study | In vitro and animal models | This compound completely killed B. burgdorferi at low concentrations, effective against drug-tolerant persisters |

| Comparative Study | BacTiter-Glo™ Assay | Identified this compound as one of the most effective compounds among 7450 tested against B. burgdorferi |

Prophylactic Use

This compound has been investigated for its role in prophylactic antibiotic administration to prevent post-operative infections. A study comparing various antibiotics found that this compound was effective in reducing infection rates when used as a prophylactic agent during surgical procedures .

Safety and Side Effects

The safety profile of this compound is generally favorable, with studies reporting minimal side effects compared to traditional antibiotics used for similar indications. Its effectiveness combined with a lower incidence of adverse reactions makes it an attractive option for treating serious bacterial infections .

Mécanisme D'action

L’azlocilline exerce ses effets antibactériens en se liant à des protéines de liaison à la pénicilline spécifiques situées à l’intérieur de la paroi cellulaire bactérienne. Cette liaison inhibe la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne, conduisant à la lyse cellulaire médiée par les enzymes autolytiques de la paroi cellulaire bactérienne telles que les autolysines . L’azlocilline peut également interférer avec les inhibiteurs d’autolysine, renforçant ainsi son activité bactéricide .

Comparaison Avec Des Composés Similaires

L’azlocilline est similaire à d’autres pénicillines acyluréido telles que la mézlocilline et la pipéracilline. Elle présente une plus grande puissance in vitro et un spectre d’activité plus large que les pénicillines carboxy . Les caractéristiques structurelles uniques de l’azlocilline, telles que la présence d’un cycle imidazolidinone, contribuent à ses propriétés antibactériennes améliorées .

Liste des composés similaires

- Mézlocilline

- Pipéracilline

- Carbécilline

- Ticacilline

La combinaison unique de l’azlocilline d’une activité à large spectre, d’une grande puissance et d’une efficacité contre les souches bactériennes résistantes en fait un antibiotique précieux en milieu clinique et de recherche .

Activité Biologique

Azlocillin is a semisynthetic penicillin known for its broad-spectrum antibacterial activity, particularly against Pseudomonas aeruginosa. This article explores the biological activity of this compound, including its pharmacokinetics, efficacy in clinical settings, and its potential use against antibiotic-resistant bacteria.

Overview of this compound

This compound is classified as an acylureidopenicillin and is particularly effective against various Gram-negative and Gram-positive bacteria. It exhibits bactericidal properties and is recognized for its ability to combat infections caused by Pseudomonas aeruginosa, including strains resistant to other penicillins such as carbenicillin and ticarcillin .

The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and death, particularly in susceptible strains .

1. Against Pseudomonas aeruginosa

This compound has demonstrated significant efficacy in treating infections caused by Pseudomonas aeruginosa. In a multicenter study involving 124 patients with various infections, this compound achieved a satisfactory clinical response in 86.5% of cases, with a bacteriological cure rate of 76.6% . The drug was administered at dosages ranging from 240 mg/kg/24 h for adults to 75-225 mg/kg/24 h for neonates, highlighting its versatility across different age groups.

| Study | Population | Infection Type | Clinical Response (%) | Bacteriological Cure (%) |

|---|---|---|---|---|

| Study 1 | 124 patients | Various (including pulmonary) | 86.5 | 76.6 |

| Study 2 | 42 patients | Serious infections | 96 | ~90 |

2. Against Borrelia burgdorferi

Recent studies have indicated that this compound is effective against drug-tolerant Borrelia burgdorferi, the causative agent of Lyme disease. Research showed that this compound completely eliminated both log phase and stationary phase cultures of B. burgdorferi at concentrations as low as 20 μg/ml within 96 hours . The drug did not induce resistance in persister cells, making it a promising candidate for treating persistent infections.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound achieves therapeutic serum levels following intravenous administration, with effective concentrations maintained for several hours post-injection. In pediatric populations, effective serum levels were obtained with dosages ranging from 50 to 100 mg/kg body weight depending on age .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of this compound:

- A randomized controlled trial compared this compound with gentamicin in treating serious infections. The this compound group achieved a good clinical response in 96% of cases, while gentamicin showed a response rate of 95% .

- In pediatric patients specifically suffering from Pseudomonas infections, this compound demonstrated very good results, particularly in urinary tract infections and wound infections .

Propriétés

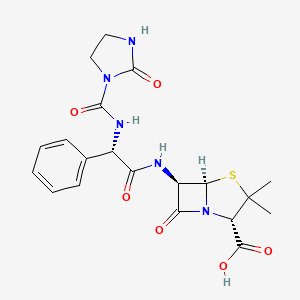

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29)/t11-,12-,13+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWOMNBEOCYFNV-NFFDBFGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022639 | |

| Record name | Azlocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Azlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sodium salt is soluble in water (50 mg/ml), 2.33e-01 g/L | |

| Record name | Azlocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, azlocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that azlocillin interferes with an autolysin inhibitor. | |

| Record name | Azlocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

37091-66-0, 37091-65-9 | |

| Record name | Azlocillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37091-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azlocillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037091660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azlocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azlocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2S-[2α,5α,6β(S*)]]-3,3-dimethyl-7-oxo-6-[[[[(2-oxoimidazolidin-1-yl)carbonyl]amino]phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azlocillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZLOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUM6H389W0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Azlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.